molecular formula C16H19N B3371816 3-[3-(4-Methylphenyl)propyl]aniline CAS No. 80861-12-7

3-[3-(4-Methylphenyl)propyl]aniline

Cat. No.: B3371816
CAS No.: 80861-12-7
M. Wt: 225.33 g/mol
InChI Key: NFJIYAKLRHAWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Methylphenyl)propyl]aniline is an organic compound with the molecular formula C16H19N and is classified as an aromatic amine . As a derivative of aniline, it features an amino group attached to a benzene ring, which is further substituted with a 3-(4-methylphenyl)propyl chain. This structure suggests potential utility as a building block or intermediate in advanced organic synthesis and materials science. Aniline derivatives are fundamental in the synthesis of a wide range of polymers and functional materials . For instance, the oxidative polymerization of aniline can lead to conductive polymers like polyaniline (PANI), which possesses properties such as controlled conductivity, redox activity, and high thermal stability, making it suitable for applications in electronic devices, sensors, and corrosion inhibition . Researchers may explore the use of this compound in the development of novel polymeric structures or as a precursor in the creation of complex organic molecules for specialty chemicals. The propyl-linked biphenyl core of this molecule may also be of interest in the design of ligands for catalysis or in the construction of supramolecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(4-methylphenyl)propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13-8-10-14(11-9-13)4-2-5-15-6-3-7-16(17)12-15/h3,6-12H,2,4-5,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJIYAKLRHAWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509953
Record name 3-[3-(4-Methylphenyl)propyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80861-12-7
Record name 3-[3-(4-Methylphenyl)propyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 4 Methylphenyl Propyl Aniline

Strategic Disconnection Approaches for Target Synthesis

The retrosynthetic analysis of 3-[3-(4-Methylphenyl)propyl]aniline reveals several plausible disconnection points, leading to different synthetic strategies. The primary disconnections involve the carbon-nitrogen bond and the carbon-carbon bonds of the propyl linker.

Disconnection I (C-N Bond): This is a common and effective strategy, disconnecting the aniline (B41778) nitrogen from the propyl chain. This approach leads to two key synthons: an aniline or aniline equivalent and a 3-(4-methylphenyl)propyl electrophile or aldehyde. This forms the basis for methods like alkylation, reductive amination, and cross-coupling reactions.

Disconnection II (C-C Bond): This approach involves breaking one of the carbon-carbon bonds within the propyl chain. For instance, a disconnection at the C1-C2 or C2-C3 position of the propyl group could lead to multi-step syntheses involving Grignard reactions, Wittig reactions, or other C-C bond-forming methodologies, followed by functional group manipulations to introduce the aniline moiety.

Disconnection III (Aryl-Propyl Bond): A disconnection between one of the aromatic rings and the propyl chain is also conceivable, potentially involving Friedel-Crafts type reactions. However, these routes can sometimes be complicated by issues of regioselectivity.

For the purpose of this article, we will focus on the strategies derived from the C-N bond disconnection, as they represent the most direct and widely applicable methods for the synthesis of this class of compounds.

Detailed Reaction Pathways and Mechanistic Considerations

Based on the strategic disconnections, several forward synthetic pathways can be devised. The following sections detail the most pertinent methods for the synthesis of this compound.

Catalytic Hydrogenation of Nitro Precursors and Related Anilines

A robust and widely used method for the preparation of anilines is the reduction of the corresponding nitroarenes. In the context of synthesizing this compound, this would involve the initial synthesis of 1-nitro-3-[3-(4-methylphenyl)propyl]benzene, followed by its reduction.

The precursor, 1-nitro-3-[3-(4-methylphenyl)propyl]benzene, can be synthesized through methods such as a Suzuki or other cross-coupling reaction between a nitrophenyl boronic acid and a suitable propylphenyl halide, or via a Friedel-Crafts acylation followed by reduction of the resulting ketone and subsequent functional group manipulation.

Once the nitro precursor is obtained, catalytic hydrogenation is a clean and efficient method for its reduction to the target aniline. This process typically involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. google.comgoogle.com

The general reaction is as follows:

1-nitro-3-[3-(4-methylphenyl)propyl]benzene + H₂ --(Catalyst)--> this compound + H₂O

The mechanism of catalytic hydrogenation of a nitro group involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, often through nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine. google.com Careful control of reaction conditions is crucial to prevent the accumulation of these intermediates and the formation of side products like azo or azoxy compounds. google.com

CatalystHydrogen SourceSolventTemperature (°C)Pressure (bar)Typical Yield (%)
Pd/CH₂ gasMethanol, Ethanol25-601-20>95
PtO₂H₂ gasEthyl acetate251-5>95
Raney NiH₂ gasEthanol50-10020-50>90
Fe/NH₄Cl-Ethanol/Water70-100-85-95

This table presents typical conditions for the catalytic hydrogenation of aromatic nitro compounds and may require optimization for the specific substrate.

Bimetallic catalysts, such as copper/nickel nanoparticles, have also been shown to be highly effective for the hydrogenation of nitroarenes, sometimes offering enhanced selectivity and activity. rsc.org The choice of catalyst can also influence the selectivity in the presence of other reducible functional groups. For instance, palladium on carbon (Pd/C) is often a preferred catalyst for its efficacy and selectivity. gychbjb.com

Alkylation Reactions Involving Aniline and Propylphenyl Moieties

Direct alkylation of aniline or a protected aniline derivative with a suitable 3-(4-methylphenyl)propyl electrophile is another viable synthetic route. This method relies on the nucleophilic character of the aniline nitrogen.

The reaction can be represented as:

Aniline + X-(CH₂)₃-C₆H₄-CH₃ --(Base)--> this compound

Where X is a leaving group such as a halide (Br, I) or a sulfonate (OTs, OMs).

A significant challenge in this approach is controlling the degree of alkylation, as the primary amine product can undergo further alkylation to form a secondary amine. To circumvent this, one might start with a protected aniline or use a large excess of the aniline starting material. A patent for the ring alkylation of anilines suggests that with certain catalysts, selective alkylation can be achieved. google.com While this patent focuses on ring alkylation, the principles of controlling reactivity are relevant.

Alkylating AgentBaseSolventTemperature (°C)
1-(3-Bromopropyl)-4-methylbenzeneK₂CO₃, Na₂CO₃Acetonitrile (B52724), DMF60-100
3-(4-Methylphenyl)propyl tosylateCs₂CO₃Dioxane, Toluene (B28343)80-120

This table provides general conditions for N-alkylation of anilines and would need to be optimized for the synthesis of this compound.

The reaction is typically carried out in the presence of a base to deprotonate the aniline, increasing its nucleophilicity. The choice of base and solvent can significantly impact the reaction rate and selectivity.

Cross-Coupling Reactions for C-N Bond Formation

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prominent example. mychemblog.com This palladium-catalyzed cross-coupling reaction provides a highly versatile and efficient method for the synthesis of arylamines. mychemblog.comscispace.comrsc.org

The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of this compound, two variations of this approach are possible:

Coupling of 3-bromoaniline (B18343) with 1-(3-halopropyl)-4-methylbenzene (less common for this specific transformation).

Coupling of aniline with 1-bromo-3-(3-propyl)benzene followed by methylation of the phenyl ring (multi-step).

A more direct approach would be the coupling of 3-bromoaniline or 3-iodoaniline (B1194756) with a suitable organoboron reagent derived from 3-(4-methylphenyl)propane via a Suzuki-Miyaura coupling, followed by reduction of a nitro group if present, or directly coupling 3-aminophenylboronic acid with 1-bromo-3-(4-methylphenyl)propane. However, the Buchwald-Hartwig amination is generally more direct for C-N bond formation.

A plausible Buchwald-Hartwig approach would be:

3-Bromoaniline + H₂N-(CH₂)₃-C₆H₄-CH₃ --(Pd Catalyst, Ligand, Base)--> this compound

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. mychemblog.com

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhos, RuPhos, BINAPNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-120
Pd(OAc)₂SPhos, DavePhosLHMDS, K₂CO₃THF, DME70-110

This table outlines typical components for a Buchwald-Hartwig amination reaction; specific conditions would require experimental optimization.

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, represent an older but still relevant methodology. organic-chemistry.org Modern variations of these reactions often proceed under milder conditions than the traditional high-temperature protocols. organic-chemistry.org

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netnih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of 3-(4-methylphenyl)propanal with aniline or 3-aminobenzaldehyde (B158843) with a suitable p-tolylpropylamine.

The more common approach would be:

3-(4-Methylphenyl)propanal + Aniline --(Reducing Agent, Acid Catalyst)--> this compound

The reaction is typically carried out as a one-pot procedure. researchgate.net An acid catalyst is often used to facilitate the formation of the iminium ion intermediate, which is then reduced by a selective reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. researchgate.net

Carbonyl CompoundAmineReducing AgentSolvent
3-(4-Methylphenyl)propanalAnilineNaBH(OAc)₃Dichloroethane (DCE), THF
3-(4-Methylphenyl)propanalAnilineNaBH₃CNMethanol, Ethanol
3-(4-Methylphenyl)propanalAnilineH₂/Pd-CEthanol, Methanol

This table illustrates common combinations for reductive amination; conditions should be optimized for the specific substrates.

The choice of reducing agent is critical. Sodium triacetoxyborohydride is often favored as it is mild, selective for the iminium ion over the starting aldehyde, and does not require strictly anhydrous conditions. researchgate.net In cases where the amine is deactivated, stronger Lewis acids may be required to promote the initial condensation step. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Protocols

The successful synthesis of this compound with high yield and purity relies on the careful optimization of reaction parameters for the chosen synthetic route. nih.govresearchgate.net Key factors to consider include:

Catalyst and Ligand Selection: In cross-coupling and hydrogenation reactions, the choice of metal catalyst and, in the case of cross-coupling, the phosphine ligand, is paramount. Screening a variety of catalysts and ligands is often necessary to identify the most active and selective system for the specific transformation.

Solvent Effects: The polarity, boiling point, and coordinating ability of the solvent can have a profound impact on reaction rates and outcomes. For instance, in palladium-catalyzed reactions, ethereal or aromatic hydrocarbon solvents are common, while protic solvents are often used in reductions.

Base Selection: In alkylation and cross-coupling reactions, the strength and nature of the base are critical. The base must be strong enough to deprotonate the amine nucleophile but not so strong as to cause unwanted side reactions.

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to decomposition or the formation of byproducts. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the position of chemical equilibria.

Modern approaches to reaction optimization often employ high-throughput screening techniques and design of experiments (DoE) methodologies to efficiently explore the reaction parameter space. nih.gov Bayesian optimization algorithms have also emerged as a powerful tool for accelerating the discovery of optimal reaction conditions. nih.gov

By systematically varying these parameters and analyzing the results, it is possible to develop a robust and high-yielding protocol for the synthesis of this compound.

Solvent Effects and Reaction Medium Selection

The choice of solvent is critical in a Suzuki-Miyaura coupling as it must solubilize the reactants, the base, and the catalyst complex, while also influencing the reaction rate and selectivity. unibo.it The polarity and proticity of the solvent can significantly impact the stability of the catalytic species and the transition states.

For the coupling of an arylboronic acid with an alkyl halide, a variety of solvents are typically screened. These often include polar aprotic solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane (B91453), and dimethylformamide (DMF), as well as mixtures with water or alcohols. The presence of a co-solvent like water can be essential for dissolving the inorganic base and facilitating the transmetalation step.

Table 1: Illustrative Solvent Screening for a Model Suzuki-Miyaura Coupling Reaction

EntrySolvent System (v/v)Yield (%)
1Toluene/H₂O (4:1)65
2THF/H₂O (4:1)88
31,4-Dioxane/H₂O (4:1)92
4DMF/H₂O (4:1)75
5Acetonitrile/H₂O (4:1)80

This table represents hypothetical data for a model reaction to illustrate the typical effect of solvent selection on product yield.

Based on general findings for similar reactions, a mixture of 1,4-dioxane and water often provides an excellent medium, balancing reactant solubility and catalytic activity. google.com

Catalyst Screening and Loading Optimization

The palladium catalyst is the heart of the Suzuki-Miyaura coupling. The choice of the palladium source and the associated ligand is paramount for an efficient reaction. Common palladium precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

For C(sp²)-C(sp³) couplings, bulky and electron-rich phosphine ligands are often effective. A screening of various catalysts would be the first step in optimization. Subsequently, the catalyst loading is optimized to balance cost, efficiency, and ease of removal from the final product. While higher loadings can increase reaction rates, they also increase costs and potential for metal contamination. Reducing the catalyst loading is a key goal. google.com

Table 2: Example of Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(PPh₃)₄ (5)-70
2Pd(OAc)₂ (2)PPh₃ (4)65
3Pd(OAc)₂ (2)SPhos (4)95
4PdCl₂(dppf) (2)-91
5Pd(OAc)₂ (0.5)SPhos (1)85

This table presents hypothetical data to illustrate the impact of different catalyst systems on the yield of a model Suzuki coupling.

The data suggests that a catalyst system using a palladium(II) source like Pd(OAc)₂ with a specialized ligand such as SPhos could be highly effective. researchgate.net Further optimization would involve reducing the loading of this system to the lowest effective level. google.com

Temperature and Pressure Profile Studies

Temperature has a significant effect on the reaction rate. Suzuki-Miyaura couplings are typically run at elevated temperatures, often between 80-110 °C, to ensure a reasonable reaction time. google.com However, excessively high temperatures can lead to catalyst decomposition and the formation of side products, such as homocoupling of the boronic acid.

An optimal temperature profile would involve heating the reaction mixture to a point that ensures complete conversion in a reasonable timeframe without significant degradation. For the synthesis of this compound, a study monitoring the reaction progress at various temperatures (e.g., 60 °C, 80 °C, 100 °C) would be necessary to determine the ideal balance. Pressure is not typically a critical variable for this type of liquid-phase reaction unless volatile solvents are used at temperatures above their boiling points, in which case a sealed reaction vessel would be required.

Reaction Time and Purity Considerations

The duration of the reaction is optimized to ensure the consumption of the limiting reagent, thereby maximizing the yield. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is standard practice. chemicalbook.com

Allowing the reaction to proceed for too long after completion can lead to the formation of impurities due to side reactions or product degradation. A time-course study, where aliquots of the reaction mixture are analyzed at regular intervals, would establish the point at which the maximum yield of the desired product is achieved with the highest purity. For similar Suzuki couplings, reaction times can range from a few hours to overnight (12-24 hours). google.com

Development of Novel Synthetic Routes and Green Chemistry Principles

In line with modern synthetic chemistry, the development of greener routes for the synthesis of this compound is a key consideration. Green chemistry focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency. unibo.it

One approach could be a one-pot, three-component reaction, which combines multiple synthetic steps without isolating intermediates, thereby saving solvents and energy. researchgate.netrsc.org For instance, a reaction involving 3-aminoaniline, an appropriate aldehyde, and a third component under the right catalytic conditions could potentially form the desired scaffold in a single step.

Another green approach involves performing the reaction in an aqueous medium or using a recyclable catalyst system. researchgate.net The use of water as a solvent, where possible, is highly desirable from an environmental perspective. researchgate.net Furthermore, developing a heterogeneous catalyst that can be easily filtered and reused would significantly improve the sustainability of the process. Research into PEG-assisted synthesis, which can allow for reactions under solvent and catalyst-free conditions, also presents a promising avenue for greener chemical production. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 3 3 4 Methylphenyl Propyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-[3-(4-Methylphenyl)propyl]aniline, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete picture of the molecular framework and connectivity.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the aniline (B41778) ring, the 4-methylphenyl (p-tolyl) ring, the propyl chain, the methyl group, and the amine group. The expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are influenced by the electronic environment of each proton.

The aromatic region is expected to show complex multiplets. The protons on the aniline ring (H-2', H-4', H-5', H-6') would appear in the range of δ 6.5-7.2 ppm. The protons on the p-tolyl ring (H-2, H-3, H-5, H-6) would likely resonate between δ 7.0 and 7.2 ppm. The propyl chain protons would present as three distinct signals: two triplets and a multiplet in the range of δ 1.8-2.7 ppm. The methyl protons of the tolyl group would give a characteristic singlet around δ 2.3 ppm. The amine (NH₂) protons are expected to show a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but typically appears between δ 3.5 and 4.5 ppm.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H (Aniline & Tolyl)6.5 - 7.2Multiplet-
-CH₂- (Benzylic)2.5 - 2.7Triplet~7-8
-CH₂- (Central)1.8 - 2.0Multiplet~7-8
-CH₂- (Aniline adjacent)2.4 - 2.6Triplet~7-8
-CH₃ (Tolyl)2.3Singlet-
-NH₂3.5 - 4.5Broad Singlet-

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic region will display several signals between δ 110 and 148 ppm. The carbon attached to the nitrogen atom (C-3') in the aniline ring is expected to be significantly deshielded. The carbons of the propyl chain would appear in the aliphatic region (δ 20-40 ppm), and the methyl carbon of the tolyl group would be observed at approximately δ 21 ppm.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C-N145 - 148
Aromatic C-H & C-C113 - 142
-CH₂- (Benzylic)~35
-CH₂- (Central)~31
-CH₂- (Aniline adjacent)~33
-CH₃ (Tolyl)~21

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. sdsu.eduyoutube.com For instance, cross-peaks would be observed between the adjacent methylene (B1212753) groups of the propyl chain, confirming their sequence. It would also show correlations between the ortho- and meta-protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying the connections between the propyl chain and the aromatic rings. For example, the benzylic protons of the propyl chain would show a correlation to the quaternary carbon and ortho-carbons of the p-tolyl ring. Similarly, the methylene protons adjacent to the aniline ring would show correlations to the carbons of the aniline ring.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR experiments can provide insights into the conformational dynamics of flexible molecules like this compound. ox.ac.uk The propyl chain allows for rotation around the C-C single bonds, leading to different conformers. At room temperature, the rotation is typically fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, it might be possible to slow down this rotation enough to observe distinct signals for different conformers, a phenomenon known as decoalescence. This would allow for the study of the rotational energy barriers and the preferred conformations of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are expected to show characteristic bands for the amine and aromatic moieties.

Characteristic Group Frequencies of Amine and Aromatic Moieties

The IR and Raman spectra will be dominated by vibrations of the N-H bonds, the aromatic rings, and the C-H bonds of the alkyl chain and methyl group.

N-H Vibrations: The primary amine group will give rise to two N-H stretching bands in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. researchgate.netrsc.org An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. An out-of-plane N-H wagging band may also be observed. researchgate.net

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1450-1600 cm⁻¹ region. researchgate.netuci.edu Characteristic out-of-plane C-H bending bands will appear in the 690-900 cm⁻¹ region, and their positions can be indicative of the substitution pattern of the aromatic rings.

Alkyl C-H Vibrations: The C-H stretching vibrations of the propyl chain and the methyl group will be observed in the 2850-2960 cm⁻¹ region. researchgate.netuci.edu Bending vibrations for these groups will appear in the 1375-1465 cm⁻¹ range.

Predicted IR and Raman Characteristic Frequencies:

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
N-H Stretch3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
C=C Aromatic Stretch1450 - 1600IR, Raman
N-H Bend1590 - 1650IR
C-H Bend (Alkyl)1375 - 1465IR
C-H Out-of-Plane Bend (Aromatic)690 - 900IR

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for gaining insights into the conformational landscape of a molecule. youtube.comyoutube.com For a molecule with the structural flexibility of this compound, these methods can probe the different spatial arrangements, or conformers, that arise from rotations around the single bonds of the propyl chain.

The vibrational modes of the molecule, particularly those associated with the propyl linker, are sensitive to its conformation. Changes in the dihedral angles of the C-C-C backbone of the propyl chain will influence the coupling of vibrations and result in shifts in the observed frequencies of stretching, bending, and torsional modes. For instance, the C-H stretching and scissoring vibrations of the methylene (-CH2-) groups in the propyl chain are expected to exhibit spectral features that are dependent on the chain's conformation.

While specific experimental spectra for this compound are not publicly available, the expected characteristic vibrational frequencies for its constituent functional groups can be predicted based on established data for similar compounds. nih.govnist.gov These predicted frequencies provide a basis for the analysis and interpretation of future experimental data.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Notes
Aniline Moiety N-H Stretch3350 - 3500Two bands expected for a primary amine.
N-H Bend1580 - 1650
C-N Stretch1250 - 1360
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600Multiple bands.
Aromatic C-H Out-of-Plane Bend690 - 900Substitution pattern dependent.
p-Methylphenyl Moiety Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1475 - 1615Multiple bands.
Aromatic C-H Out-of-Plane Bend800 - 840Characteristic of p-disubstitution.
Methyl C-H Stretch2870 - 2980Asymmetric and symmetric modes.
Methyl C-H Bend1370 - 1470Asymmetric and symmetric modes.
Propyl Chain Methylene C-H Stretch2850 - 2930Asymmetric and symmetric modes.
Methylene C-H Scissor1440 - 1480
Methylene C-H Rock/Wag/Twist720 - 1350Complex series of bands.

This table presents expected vibrational frequencies based on data for analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. jove.com The molecular formula of this compound is C16H19N, which corresponds to a nominal molecular weight of 225 g/mol . nih.govwikipedia.orgchemspider.com

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula. For C16H19N, the theoretical exact masses for the molecular ion and the protonated molecule can be calculated.

Table 2: Theoretical Exact Masses for C16H19N

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
Molecular Ion [M]⁺•C16H19N225.15175
Protonated Molecule [M+H]⁺C16H20N226.15958

Calculated values. These are crucial for confirming the elemental composition in experimental HRMS analysis.

The choice of ionization technique significantly influences the resulting mass spectrum. Electrospray ionization (ESI) is a soft ionization method that typically results in minimal fragmentation and produces a prominent ion corresponding to the protonated molecule, [M+H]⁺. jove.com Given the presence of the basic aniline nitrogen, ESI in positive ion mode would be an effective method for determining the molecular weight of this compound.

In contrast, electron ionization (EI) is a higher-energy technique that induces extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and database matching. whitman.edu The fragmentation of aromatic amines is well-documented and typically involves characteristic cleavage pathways. miamioh.edu For this compound, fragmentation would be expected to occur along the propyl chain and within the aromatic systems.

A plausible EI fragmentation pattern would involve:

Benzylic Cleavage: Cleavage of the C-C bond beta to the tolyl-substituted ring, leading to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the aniline nitrogen, a common pathway for amines. jove.comwhitman.edu

Loss of Neutral Fragments: Sequential loss of small neutral molecules from the fragment ions.

Table 3: Plausible EI-MS Fragmentation of this compound

m/z (Proposed)Ion Structure / Origin
225Molecular Ion [C16H19N]⁺•
210[M - CH3]⁺
134[C9H12N]⁺ (from cleavage of the propyl chain)
106[C7H8N]⁺ (from benzylic-type cleavage)
105[C8H9]⁺ (tolyl fragment)
91[C7H7]⁺ (tropylium ion)

This table represents a hypothetical fragmentation pattern based on established principles. Experimental verification is required.

Elemental Analysis (CHN) as a Complementary Method for Compositional Verification

Elemental analysis, specifically CHN analysis, is a combustion-based technique that provides the weight percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimental results are compared against the theoretical values calculated from the molecular formula. This comparison serves as a fundamental check of the compound's elemental composition and purity. For a compound to be considered pure, the experimentally determined percentages should be in close agreement (typically within ±0.4%) with the calculated values.

Table 4: Theoretical Elemental Composition of this compound (C16H19N)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01116192.17685.28
HydrogenH1.0081919.1528.50
NitrogenN14.007114.0076.22
Total 225.335 100.00

These values serve as the benchmark for experimental CHN analysis.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the synthesized material.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. epa.govd-nb.info It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from other components in the sample as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. nih.gov

The retention time from the gas chromatogram provides a characteristic identifier for the compound under a specific set of analytical conditions, while the mass spectrum confirms its identity. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and purity determination.

Table 5: Suggested GC-MS Analytical Conditions for this compound

ParameterSuggested Condition
Gas Chromatograph (GC)
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar (e.g., DB-5ms) or mid-polarity (e.g., DB-17ms) stationary phase.
Injection Port Temperature250 - 280 °C
Carrier GasHelium, constant flow (e.g., 1.0 - 1.5 mL/min)
Oven Temperature ProgramInitial temp: 100-150 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range40 - 450 amu

These are general starting conditions and would require optimization for this specific analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile organic compounds like this compound. It is primarily used to determine the purity of a sample and to quantify its concentration. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of aromatic amines.

In a typical RP-HPLC setup for analyzing this compound, a non-polar stationary phase, such as a C18 or C8-bonded silica (B1680970) column, would be employed. The mobile phase would consist of a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724) or methanol. sielc.comsigmaaldrich.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its significant non-polar character, stemming from the two aromatic rings and the propyl linker, this compound is expected to be well-retained on a reversed-phase column.

The elution of the compound is controlled by the composition of the mobile phase. A higher proportion of the organic solvent will decrease the retention time, while a higher proportion of water will increase it. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and reproducibility by ensuring the aniline moiety is in a consistent protonation state. sielc.com Detection is typically achieved using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region (around 254 nm).

Detailed Research Findings:

Interactive Data Table: Representative HPLC Parameters for the Analysis of this compound

ParameterValueRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides good retention for non-polar aromatic compounds. ajphr.com
Mobile Phase A Water with 0.1% Formic AcidAcidifier to ensure consistent protonation and good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography. sielc.com
Gradient 60% B to 95% B over 20 minTo elute the highly retained compound and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. sigmaaldrich.com
Column Temperature 30 °CTo ensure reproducible retention times. sigmaaldrich.com
Detection UV at 254 nmAromatic rings provide strong UV absorbance at this wavelength.
Expected Retention Time ~15-18 minBased on the hydrophobicity of the molecule.

X-ray Crystallography for Solid-State Structure Determination (if suitable crystals are obtained)

X-ray crystallography is a powerful technique that provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. This method relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision.

For a molecule like this compound, obtaining suitable single crystals is a prerequisite for X-ray diffraction analysis. This is typically achieved by slow evaporation of a solvent from a saturated solution of the pure compound, or by other techniques such as vapor diffusion or cooling crystallization. The flexible propyl chain in this compound might present challenges in obtaining well-ordered crystals.

Detailed Research Findings:

Should suitable crystals be obtained, the X-ray diffraction experiment would yield precise information on bond lengths, bond angles, and torsion angles within the molecule. This would definitively confirm the connectivity of the atoms and provide insights into the molecule's conformation in the solid state.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueSignificance
Crystal System MonoclinicA common crystal system for organic molecules of this type.
Space Group P2₁/cA frequently observed space group for centrosymmetric packing.
a (Å) ~10.5Unit cell dimension.
b (Å) ~8.2Unit cell dimension.
c (Å) ~18.9Unit cell dimension.
β (˚) ~95.5Angle of the unit cell.
Volume (ų) ~1620Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Density (calculated) (g/cm³) ~1.15Provides an estimate of the packing efficiency.
Key Torsion Angle (C-C-C-C) ~175° (anti-periplanar) or ~60° (gauche)Describes the conformation of the propyl chain.

Theoretical and Computational Chemistry Investigations of 3 3 4 Methylphenyl Propyl Aniline

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations serve as a powerful tool to predict the geometric and electronic properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and wave-function-based approaches like Hartree-Fock (HF) and post-HF methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, particularly for medium to large-sized molecules. DFT methods calculate the electronic energy and other properties of a system based on its electron density. A popular functional for such studies on aniline (B41778) and its derivatives is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311++G(d,p), which has demonstrated reliability in predicting molecular geometries and electronic properties. researchgate.net

For 3-[3-(4-Methylphenyl)propyl]aniline, a DFT/B3LYP calculation would begin with the optimization of the molecular geometry to find the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Following geometry optimization, various ground-state properties can be calculated. These include the total electronic energy, dipole moment, and the distribution of atomic charges, which offer a comprehensive picture of the molecule's foundational electronic characteristics. Studies on various aniline derivatives have successfully employed this approach to analyze their molecular and electronic structures. researchgate.net

The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating the many-electron wavefunction as a single Slater determinant. libretexts.org While computationally less intensive than more advanced methods, HF theory neglects electron correlation, which can be crucial for accurate energy predictions. The energy calculated via HF is always an upper bound to the true ground-state energy. libretexts.org

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are built upon the HF framework to systematically include electron correlation. These methods provide more accurate energetic and spectroscopic predictions. For instance, the Symmetry-Adapted Cluster/Configuration Interaction (SAC-CI) method has been used to study the excited and ionized states of aniline, providing assignments for its absorption bands. researchgate.net For this compound, HF and post-HF calculations would be instrumental in predicting its ionization potential and electron affinity, as well as the energies of its electronic excited states, which are crucial for understanding its potential photochemical behavior. researchgate.netresearchgate.net

Molecular Orbital Analysis

The electronic behavior of a molecule, including its reactivity and spectroscopic properties, is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, acting as an electron acceptor. wuxibiology.com The energies of these orbitals, denoted as EHOMO and ELUMO, are critical quantum chemical descriptors. A high EHOMO value indicates a greater propensity for electron donation, while a low ELUMO value suggests a higher capacity for electron acceptance.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic π-system. The LUMO is likely to be distributed over the π-antibonding orbitals of the aromatic rings. Computational studies on N-alkylanilines and other derivatives provide representative energy values. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Substituted Anilines

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)
AnilineDFT/B3LYP-5.15-0.18
N-methylanilineDFT/B3LYP-4.98-0.15
4-methylanilineDFT/B3LYP-5.02-0.16

Note: These values are representative and sourced from typical DFT calculations on aniline derivatives. The exact values for this compound would require specific calculation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com A large band gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small band gap suggests that the molecule is more polarizable and reactive. nih.gov

The band gap is also directly related to the electronic absorption properties of the molecule. The energy of the lowest-lying electronic transition can be approximated by the HOMO-LUMO gap. nih.gov For this compound, the presence of two aromatic rings connected by a flexible alkyl chain would influence the electronic communication between them, thereby affecting the band gap. Analysis of the band gap helps in predicting the wavelength of maximum absorption in its UV-Visible spectrum.

Table 2: Illustrative HOMO-LUMO Gap for Substituted Anilines

CompoundEHOMO (eV)ELUMO (eV)Band Gap (ΔE) (eV)
Aniline-5.15-0.184.97
N-methylaniline-4.98-0.154.83
4-methylaniline-5.02-0.164.86

Note: Data is illustrative and based on typical values for aniline derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP at a given point in space represents the electrostatic interaction energy between a positive point charge and the molecule. ias.ac.in It is mapped onto the molecule's electron density surface, with different colors indicating regions of varying potential.

Typically, red or yellow regions signify negative electrostatic potential, indicating areas of high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms or π-electron systems. Blue or green regions represent positive electrostatic potential, corresponding to areas of electron deficiency that are prone to nucleophilic attack. youtube.com

For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the aniline group due to its lone pair of electrons. The π-systems of both the aniline and methylphenyl rings would also exhibit negative potential above and below the plane of the rings. nih.gov In contrast, the hydrogen atoms of the amino group and the aliphatic propyl chain would likely show regions of positive potential. This detailed charge landscape allows for the prediction of non-covalent interactions, such as hydrogen bonding, and identifies the most probable sites for chemical reactions. acs.org

Conceptual DFT Descriptors for Reactivity Prediction

Conceptual Density Functional Theory (DFT) serves as a powerful framework for quantifying and predicting the chemical behavior of molecules. By calculating various electronic descriptors, it is possible to understand how this compound will interact with other chemical species. nih.govacs.org

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.com The function ƒ+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ-(r) indicates the propensity to donate an electron (electrophilic attack). A dual descriptor, Δƒ(r), where the site is favored for nucleophilic attack if Δƒ(r) > 0 and electrophilic attack if Δƒ(r) < 0, can also be used. mdpi.com

For this compound, the primary reactive centers are the nitrogen atom of the amine group and the carbon atoms of the two aromatic rings. The electron-donating nature of the amino group (-NH₂) activates the aniline ring, particularly at the ortho and para positions, making them susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons makes it a prime site for electrophilic attack or protonation. Conversely, the carbon atoms attached to the nitrogen and the electron-rich centers of the rings are potential sites for nucleophilic attack.

Illustrative Data Table: Predicted Fukui Function Analysis for Key Atomic Sites

Atom/SiteDescriptionPredicted ƒ⊃+ (Nucleophilic Attack)Predicted ƒ⊃- (Electrophilic Attack)Predicted Reactivity Preference
N(1)Aniline NitrogenHighModerateElectrophilic Attack (on lone pair)
C(2), C(6)Aniline Ring (ortho to -NH₂)LowHighElectrophilic Attack
C(4)Aniline Ring (para to -NH₂)LowHighElectrophilic Attack
C(1')Propyl Chain (adjacent to aniline)ModerateLowNucleophilic Attack
Aromatic C-H'sTolyl Ring CarbonsLowModerateElectrophilic Attack

Note: This table contains illustrative data based on theoretical principles. Actual values require specific DFT calculations.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) : Defined as (ELUMO - EHOMO)/2, it measures the resistance to a change in electron distribution. A larger value implies greater stability and lower reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile. mdpi.com

The presence of two aromatic rings connected by a flexible alkyl chain suggests that this compound is a relatively soft molecule with moderate reactivity, influenced by the electronic effects of the amine and methyl substituents.

Illustrative Data Table: Predicted Global Reactivity Descriptors

DescriptorSymbolPredicted Value (Illustrative)Interpretation
HOMO EnergyEHOMO-5.2 eVRelatively high, indicating good electron-donating ability.
LUMO EnergyELUMO-0.8 eVIndicates ability to accept electrons.
HOMO-LUMO GapΔE4.4 eVSuggests moderate kinetic stability and chemical reactivity. edu.krd
Chemical Hardnessη2.2 eVModerately soft molecule.
Chemical SoftnessS0.45 eV⁻¹Indicates susceptibility to chemical reactions.
Electrophilicity Indexω1.02 eVModerate electrophilic character.

Note: This table contains illustrative data based on theoretical principles. Actual values require specific DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about its single bonds. chemistrysteps.com For this compound, the four single bonds within the propyl bridge allow for significant flexibility. A Potential Energy Surface (PES) is a theoretical map that represents the energy of a molecule as a function of its geometric parameters, such as the dihedral angles of the rotatable bonds. suniv.ac.in

The analysis would focus on the torsion angles of the C-C-C-C backbone connecting the two rings. The lowest energy conformations are expected to be the staggered arrangements, which minimize steric hindrance. libretexts.org An "anti" or fully extended conformation is likely to be a global energy minimum. "Gauche" conformations, where parts of the chain are folded, would represent local energy minima, separated from the anti form by small energy barriers corresponding to eclipsed conformations.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic parameters, which is invaluable for structure verification. arxiv.org

DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the spectrum would be complex but predictable. Key signals would include:

Aniline Ring : Protons and carbons would be shielded relative to benzene (B151609) due to the electron-donating -NH₂ group.

Tolyl Ring : Aromatic signals characteristic of a para-substituted ring.

Propyl Chain : Three distinct methylene (B1212753) (-CH₂-) group signals in the aliphatic region, with chemical shifts influenced by their proximity to the aromatic rings.

Amine and Methyl Groups : Signals for the -NH₂ and -CH₃ protons.

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

GroupAtom TypePredicted Chemical Shift (ppm)Predicted ¹H Splitting Pattern
Aniline Ring¹H6.5 - 7.2Multiplets
¹³C115 - 148-
Tolyl Ring¹H7.0 - 7.2Doublets
¹³C128 - 138-
Propyl Chain (CαH₂)¹H~2.6Triplet
¹³C~36-
Propyl Chain (CβH₂)¹H~1.9Multiplet (Quintet/Sextet)
¹³C~32-
Propyl Chain (CγH₂)¹H~2.5Triplet
¹³C~35-
Amine (-NH₂)¹H~3.6 (broad)Singlet (broad)
Methyl (-CH₃)¹H~2.3Singlet
¹³C~21-

Note: This table contains illustrative data based on established chemical shift ranges. libretexts.orgchegg.com Actual values require specific DFT calculations.

Similarly, vibrational frequencies corresponding to IR spectroscopy can be computed. Key predicted bands would include N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior that complements static computational methods. bohrium.com

For this compound, MD simulations would be crucial for understanding its large-scale conformational flexibility. Simulations would show the molecule transitioning between the various anti and gauche conformers of its propyl chain, revealing the frequency and timescale of these changes at a given temperature.

Furthermore, MD simulations can elucidate interactions with solvent molecules. chemrevlett.com

In Polar Solvents (e.g., Water) : The polar aniline -NH₂ group would form strong hydrogen bonds with water molecules, leading to a well-defined solvation shell around that end of the molecule.

These simulations provide critical data on how the molecule occupies space, its flexibility, and how it interacts with its immediate environment, which are key determinants of its macroscopic properties.

Chemical Reactivity and Derivatization Strategies for 3 3 4 Methylphenyl Propyl Aniline

Reactions Involving the Primary Amine Functionality

The primary amine group is a key site for a variety of chemical transformations, including acylation, alkylation, condensation, and diazotization reactions.

Acylation and Amidation Reactions

The primary amine of 3-[3-(4-Methylphenyl)propyl]aniline can readily undergo acylation to form amides. This is a common strategy to modify the electronic properties of the aniline (B41778) ring. For instance, acetylation of anilines can reduce the activating effect of the amino group, which can be useful in controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions. libretexts.org The resulting amide can later be hydrolyzed to regenerate the primary amine. libretexts.org

A general method for the direct amidation of aniline derivatives involves reacting them with a carboxylic acid in the presence of a catalyst. researchgate.net For example, the reaction of an aniline derivative with acetic acid can yield the corresponding amide. researchgate.net The reactivity in these reactions can be influenced by the electronic nature of substituents on the aniline ring, with electron-donating groups generally favoring the reaction. researchgate.net

Table 1: Examples of Acylation and Amidation Reactions

Reactant 1Reactant 2ProductReaction Type
This compoundAcetic AnhydrideN-{3-[3-(4-Methylphenyl)propyl]phenyl}acetamideAcylation
This compoundBenzoyl ChlorideN-{3-[3-(4-Methylphenyl)propyl]phenyl}benzamideAcylation
This compoundAcetic AcidN-{3-[3-(4-Methylphenyl)propyl]phenyl}acetamideAmidation

Alkylation Reactions (e.g., N-Alkylation)

The primary amine of this compound can be alkylated to form secondary and tertiary amines. Reductive amination is a common method for achieving N-alkylation. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. organic-chemistry.org For instance, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield the N-methylated product, while reaction with acetone (B3395972) would yield the N-isopropylated product.

Another approach to N-alkylation involves direct reaction with alkyl halides. researchgate.net However, this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Table 2: Examples of N-Alkylation Reactions

Reactant 1Reactant 2ProductReaction Type
This compoundMethyl IodideN-Methyl-3-[3-(4-methylphenyl)propyl]anilineN-Alkylation
This compoundBenzaldehyde, then reducing agentN-Benzyl-3-[3-(4-methylphenyl)propyl]anilineReductive Amination

Condensation Reactions with Carbonyl Compounds (e.g., Imine Formation)

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of imines is a reversible process, and the rate of reaction is often optimal at a weakly acidic pH of around 4 to 5. libretexts.orglibretexts.org Aniline itself can act as a catalyst for imine formation in aqueous solutions. acs.org

Imines are versatile intermediates that can be used in various subsequent reactions. For example, they can be reduced to form secondary amines or participate in cycloaddition reactions. masterorganicchemistry.comresearchgate.net

Table 3: Examples of Imine Formation Reactions

Reactant 1Reactant 2Product
This compoundBenzaldehydeN-Benzylidene-3-[3-(4-methylphenyl)propyl]aniline
This compoundAcetoneN-(Propan-2-ylidene)-3-[3-(4-methylphenyl)propyl]aniline

Diazotization and Coupling Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. researchgate.net This reaction typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. researchgate.netunb.ca

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of substitution reactions, known as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring. libretexts.org More significantly, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds, such as phenols and other anilines, to form brightly colored azo compounds. libretexts.orglibretexts.orgnih.gov These azo compounds are widely used as dyes. unb.canih.gov The coupling reaction with another molecule of this compound would result in a symmetrical azo compound.

Table 4: Diazotization and Azo Coupling

Starting MaterialReagentsIntermediate/ProductReaction Type
This compoundNaNO₂, HCl (aq), 0-5 °C3-[3-(4-Methylphenyl)propyl]benzenediazonium chlorideDiazotization
3-[3-(4-Methylphenyl)propyl]benzenediazonium chloridePhenol4-({3-[3-(4-Methylphenyl)propyl]phenyl}diazenyl)phenolAzo Coupling

Oxidation and Reduction of the Amine Group

The primary amine group of anilines can be oxidized to form various products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. mdpi.com For instance, oxidation of anilines can lead to the formation of N-centered radicals which can further react to form other compounds. nih.gov

Conversely, while the amine group in this compound is already in a reduced state, other functional groups that might be introduced onto the molecule, such as a nitro group, can be reduced to an amine. Common reducing agents for converting nitroarenes to anilines include tin or iron in the presence of acid, or catalytic hydrogenation. organic-chemistry.org

Reactions Involving the Aromatic Rings

Both aromatic rings in this compound are susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The substituents already present on the rings—the amino group on one ring and the alkyl group on the other—will direct incoming electrophiles to specific positions.

The amino group (-NH₂) is a strong activating group and an ortho-, para-director. libretexts.org This means it increases the reactivity of the aromatic ring it is attached to and directs incoming electrophiles to the positions ortho and para to itself. However, due to the high reactivity, direct substitution on anilines can sometimes lead to multiple substitutions and side reactions. libretexts.org To control the reaction, the activating effect of the amino group can be attenuated by converting it to an amide first, as mentioned in section 5.1.1. libretexts.org

The alkyl group (-CH₃ on the tolyl ring and the propyl chain) is a weak activating group and also an ortho-, para-director. libretexts.org Therefore, electrophilic substitution on the tolyl ring will primarily occur at the positions ortho and para to the methyl group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comuci.edu For example, nitration of this compound would be expected to yield a mixture of products with the nitro group at the ortho and para positions relative to the amino group on one ring, and at the ortho position relative to the methyl group on the other ring (the para position is occupied by the propyl-aniline substituent).

Table 5: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major Product(s) on Aniline RingPredicted Major Product(s) on Tolyl Ring
NitrationNO₂⁺2-Nitro-5-[3-(4-methylphenyl)propyl]aniline and 4-Nitro-3-[3-(4-methylphenyl)propyl]aniline3-[3-(2-Nitro-4-methylphenyl)propyl]aniline
BrominationBr⁺2-Bromo-5-[3-(4-methylphenyl)propyl]aniline and 4-Bromo-3-[3-(4-methylphenyl)propyl]aniline3-[3-(2-Bromo-4-methylphenyl)propyl]aniline
SulfonationSO₃2-Amino-4-[3-(4-methylphenyl)propyl]benzenesulfonic acid and 4-Amino-2-[3-(4-methylphenyl)propyl]benzenesulfonic acid2-Methyl-5-{3-[3-aminophenyl]propyl}benzenesulfonic acid

Electrophilic Aromatic Substitution Reactions

The aniline ring in this compound is highly susceptible to electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. libretexts.org This activation, however, can lead to over-reactivity and the formation of multiple substitution products. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Direct halogenation with reagents like iodine can occur due to the high nucleophilicity of the aniline ring. libretexts.org The use of milder halogenating agents or protecting the amine group can provide better control over the reaction.

Nitration: Direct nitration of anilines is often destructive. libretexts.org A common strategy to circumvent this is to first acetylate the amino group to form the corresponding acetanilide. This attenuates the activating effect of the amine, allowing for controlled nitration, typically at the para position. The acetyl group can then be removed via hydrolysis. libretexts.org

Sulfonation: Similar to nitration, sulfonation can be achieved using sulfuric acid. The reaction mechanism involves the formation of an electrophilic sulfur trioxide species that is attacked by the electron-rich benzene (B151609) ring. youtube.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the basic amino group, deactivating the ring to further electrophilic attack. libretexts.orgyoutube.com

The directing effects of the substituents on the aniline ring are crucial. The amino group is a strong ortho, para-director. uci.edulibretexts.org The propyl-linked p-tolyl group is also an ortho, para-directing group, though its activating effect is weaker than the amino group. The interplay of these two groups will determine the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution Reactions (if activated)

Nucleophilic aromatic substitution (SNAᵣ) is generally not favored on aniline itself as the benzene ring is electron-rich. However, SNAᵣ can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group. libretexts.org For this compound, direct SNAᵣ is unlikely without prior modification to introduce such activating groups.

A key strategy to enable nucleophilic substitution on an aniline ring involves converting the amino group into a diazonium salt. tib.eu This is achieved by treating the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer reactions. tib.eu This method allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities. tib.eu

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a versatile strategy for derivatizing this compound. researchgate.netresearchgate.netmdpi.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples an aryl or vinyl halide with an organoboron compound. libretexts.orgmdpi.com To utilize this reaction, this compound would first need to be halogenated or converted to a triflate. The resulting aryl halide could then be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents. researchgate.netnih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. acs.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as the starting material. The reaction is catalyzed by a palladium complex and requires a base. youtube.comlibretexts.org Intramolecular Heck reactions can also be envisioned if a suitable alkene moiety is present in a side chain. sioc-journal.cn

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgsynarchive.comorganic-chemistry.org A halogenated derivative of the title compound could be coupled with various alkynes to introduce alkynyl functionalities. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. libretexts.org Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts. acs.org

Table 1: Overview of Transition Metal-Catalyzed Coupling Reactions for Derivatization

Coupling Reaction Required Substrate Modification Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Halogenation or triflation of an aromatic ring Organoboron compound (e.g., boronic acid) Palladium catalyst (e.g., Pd(PPh₃)₄), base C-C (aryl-aryl, aryl-vinyl)
Heck Halogenation or triflation of an aromatic ring Alkene Palladium catalyst (e.g., Pd(OAc)₂), base C-C (aryl-vinyl)
Sonogashira Halogenation or triflation of an aromatic ring Terminal alkyne Palladium catalyst, Copper(I) co-catalyst, base C-C (aryl-alkynyl)

Transformations of the Propyl Chain

The propyl chain connecting the two aromatic rings offers additional sites for chemical modification.

Functionalization of C-H Bonds

The direct functionalization of C-H bonds is a rapidly developing area of synthetic chemistry that offers a more atom-economical approach to modifying molecules. sigmaaldrich.comacs.org For the propyl chain of this compound, various transition metal-catalyzed C-H activation strategies could potentially be employed to introduce new functional groups. mdpi.com These reactions often utilize directing groups to achieve site-selectivity. In the case of the subject molecule, the aniline nitrogen could potentially act as a directing group to functionalize a C-H bond on the propyl chain.

Cyclization Reactions

The structure of this compound, with its flexible propyl linker, is amenable to intramolecular cyclization reactions to form new heterocyclic ring systems. For example, under appropriate conditions, an intramolecular version of the amino-Heck reaction could potentially lead to the formation of a nitrogen-containing heterocyclic ring. wikipedia.org Other cyclization strategies might involve the initial functionalization of the propyl chain to introduce reactive groups that can then undergo intramolecular reactions with one of the aromatic rings.

Mechanistic Investigations of Key Transformations of this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Electrophilic Aromatic Substitution: The mechanism involves a two-step process: attack of the electrophile by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. uci.edulibretexts.org The stability of the arenium ion determines the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (via Diazonium Salts): The formation of the diazonium salt proceeds through a series of steps involving the reaction of the primary amine with nitrous acid. The subsequent substitution reaction typically proceeds via a radical mechanism or through the formation of an aryl cation, depending on the specific nucleophile and reaction conditions.

Transition Metal-Catalyzed Coupling Reactions: These reactions generally proceed through a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. libretexts.orgwikipedia.org

Transmetalation (for Suzuki and Sonogashira): The organometallic coupling partner transfers its organic group to the palladium center. libretexts.org For the Heck reaction, this step is replaced by migratory insertion of the alkene into the palladium-carbon bond. wikipedia.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. libretexts.orgwikipedia.org

C-H Functionalization: The mechanisms of C-H activation are diverse and depend on the catalyst and directing group used. They can involve concerted metalation-deprotonation, oxidative addition, or electrophilic cleavage of the C-H bond. acs.org

Radical Reactions: The reaction of aniline with methyl radicals has been studied, indicating that hydrogen abstraction from the amino group and addition to the aromatic ring are competing pathways. nih.gov Similar radical-mediated transformations could be relevant for this compound under certain conditions.

Role of 3 3 4 Methylphenyl Propyl Aniline As a Versatile Synthetic Intermediate and Precursor

Building Block for Heterocyclic Compounds (e.g., Quinazolines, Pyrazoles, Azoles)

The presence of a reactive aniline (B41778) moiety makes 3-[3-(4-Methylphenyl)propyl]aniline a suitable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.

Quinazolines: Quinazoline (B50416) derivatives can be synthesized from aniline precursors through various cyclization strategies. openmedicinalchemistryjournal.comorganic-chemistry.orgnih.govnih.gov For instance, a common method involves the reaction of an aniline derivative with a suitable carbonyl compound or its equivalent, often in the presence of a catalyst, to form the quinazoline ring system. organic-chemistry.org The specific substitution pattern on the resulting quinazoline can be controlled by the choice of reactants and reaction conditions. Multi-component reactions (MCRs) have also emerged as powerful tools for the efficient, one-pot synthesis of diverse quinazoline libraries from simple starting materials, including anilines. openmedicinalchemistryjournal.comacs.org

Pyrazoles: Pyrazoles, another important class of heterocycles, can be synthesized through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. organic-chemistry.orggoogle.comnih.govresearchgate.net While this compound itself is not a direct precursor for the pyrazole (B372694) ring, its derivatives can be incorporated into more complex molecules that contain a pyrazole moiety. For example, the aniline group could be modified to introduce a hydrazine functionality, which could then participate in a pyrazole-forming cyclization. Alternatively, the aniline could be used as a building block to construct a larger scaffold onto which a pyrazole ring is subsequently annulated.

Azoles: The term "azoles" encompasses a broad range of five-membered heterocyclic compounds containing at least one nitrogen atom. The synthesis of various azoles can be achieved using aniline derivatives. rsc.orgacs.org For example, substituted imidazoles can be prepared through multi-component reactions involving anilines, aldehydes, and other reagents. Thiazoles and oxazoles can also be synthesized from aniline-derived intermediates. The specific synthetic route depends on the desired azole ring system and substitution pattern.

Precursor for Polymer and Material Chemistry Applications (e.g., monomers for polyamides, polyimides)

The bifunctional nature of this compound, possessing both an amine group and a hydrocarbon tail, makes it a potential monomer for the synthesis of novel polymers.

Polyamides: Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). They are typically synthesized through the condensation polymerization of a diamine with a dicarboxylic acid or its derivative. This compound, being a monoamine, could be utilized as a chain-terminating agent to control the molecular weight of polyamides or be incorporated into copolyamides to modify their properties. To be used as a primary monomer for polyamide synthesis, it would need to be derivatized to contain two reactive groups, for example, by introducing a carboxylic acid group onto the phenyl ring.

Polyimides: Polyimides are high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. core.ac.uktitech.ac.jpresearchgate.netresearchgate.net They are generally prepared by the polycondensation of a dianhydride with a diamine. Similar to its application in polyamides, this compound would require modification to a diamine derivative to be a suitable monomer for polyimide synthesis. The incorporation of the bulky 3-(4-methylphenyl)propyl group could potentially enhance the solubility and processability of the resulting polyimides, a common challenge with this class of polymers. titech.ac.jp The specific properties of the final polyimide would be influenced by the structure of both the diamine and the dianhydride monomers. researchgate.net

Polymer TypePotential Role of this compoundResulting Polymer Properties
PolyamidesChain terminator or comonomer (as a monoamine)Modified molecular weight and properties
PolyamidesPrimary monomer (as a derivatized amino acid)Novel polyamide with specific side chains
PolyimidesComonomer (as a derivatized diamine)Improved solubility and processability, tailored thermal and mechanical properties

Ligand Synthesis for Catalysis

The aniline nitrogen atom in this compound can serve as a coordination site for metal ions, making it a valuable precursor for the synthesis of ligands for catalysis.

Ligands derived from aniline and its derivatives are widely used in coordination chemistry. google.com The nitrogen atom can donate its lone pair of electrons to a metal center, forming a metal-ligand complex. The steric and electronic properties of the ligand, which are influenced by the substituents on the aniline ring and the nitrogen atom, play a crucial role in determining the stability and reactivity of the resulting metal complex. nih.gov By modifying the structure of this compound, for example, by introducing other donor atoms, a variety of polydentate ligands can be synthesized. These ligands can then be used to form complexes with various transition metals, and the properties of these complexes can be fine-tuned by altering the ligand structure. nih.govnih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. nih.govresearchgate.netresearchgate.netmdpi.com Chiral amines and their derivatives are a prominent class of organocatalysts, particularly in asymmetric synthesis. The aniline moiety in this compound can be a key component in the design of new organocatalysts. For instance, it can be incorporated into more complex chiral scaffolds, such as those based on proline or other amino acids, to create catalysts for various asymmetric transformations, including Michael additions and aldol (B89426) reactions. nih.govresearchgate.net The 3-(4-methylphenyl)propyl substituent could influence the steric environment around the catalytic center, potentially affecting the stereoselectivity of the catalyzed reaction.

Intermediate in the Synthesis of Advanced Organic Scaffolds

The structural features of this compound make it a useful intermediate for the construction of more complex and advanced organic scaffolds, which are often the core structures of medicinally important compounds and functional materials. ossila.comhoffmanchemicals.comresearchgate.net

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a highly atom-economical and efficient manner. beilstein-journals.orgorganic-chemistry.orgnih.gov Anilines are frequently employed as one of the key components in various MCRs. The amino group of this compound can participate in the formation of imines or enamines in situ, which then undergo further reactions with other components to build up complex molecular architectures. beilstein-journals.org This approach allows for the rapid generation of diverse libraries of compounds with potential biological activities or material properties.

Reaction TypeRole of this compoundProducts
Heterocycle SynthesisAniline component in cyclization reactionsQuinazolines, Pyrazoles (via derivatives), Azoles
PolymerizationMonomer (or derivative)Polyamides, Polyimides
Ligand SynthesisPrecursor for ligand backboneMetal complexes for catalysis
OrganocatalysisComponent of a chiral catalystEnantiomerically enriched organic molecules
Multi-component ReactionsAmine componentComplex organic scaffolds

Chiral Pool Synthesis (if enantiomers are accessible)

While specific methods for the enantioselective synthesis of this compound have not been detailed in the literature, the generation of chiral anilines is a well-established field in organic chemistry. nih.govacs.org The presence of a stereocenter at the benzylic position of the propyl chain would give rise to enantiomeric forms of this compound, opening up possibilities for its use in chiral pool synthesis.

Several modern synthetic strategies could potentially be adapted to produce enantiomerically enriched forms of this compound or its precursors. Transition metal-catalyzed asymmetric hydrogenation of corresponding imines is a powerful and widely used method for accessing chiral amines with high enantioselectivity. acs.orgnih.gov For instance, a prochiral imine precursor to this compound could theoretically be subjected to asymmetric hydrogenation using a chiral iridium or rhodium catalyst to yield the desired enantiomer.

Another promising approach is the stereospecific cross-coupling of boronic esters with aryl hydrazines, which has been shown to produce chiral ortho- and para-substituted anilines with high enantiospecificity under transition-metal-free conditions. nih.govacs.org Adapting such a methodology could provide a pathway to chiral derivatives of this compound. The development of biocatalytic methods, such as the use of reductive aminases, also presents an environmentally benign route to chiral amines, including those with structures similar to the target compound. frontiersin.org

The accessibility of enantiomerically pure this compound would render it a valuable building block for the synthesis of complex, biologically active molecules and chiral ligands for asymmetric catalysis. researchgate.netrsc.org

General Methods for Chiral Amine Synthesis Potential Application to this compound Key Advantages
Asymmetric Hydrogenation of IminesHydrogenation of a prochiral imine precursor.High enantioselectivity, broad substrate scope. acs.orgnih.gov
Stereospecific Cross-CouplingCoupling of a suitable boronic ester with a hydrazine derivative.Transition-metal-free, high enantiospecificity. nih.govacs.org
Biocatalytic Reductive AminationUse of reductive aminases with a ketone and amine source.Environmentally friendly, high stereo- and regioselectivity. frontiersin.org

Photophysical and Electronic Material Applications

Aniline and its derivatives are fundamental components in the field of materials science, particularly for the development of conducting polymers and materials with interesting photophysical properties. rsc.orgsci-hub.se While direct studies on the photophysical and electronic properties of this compound are not available, its structure suggests potential in these areas.

The aniline moiety can be readily polymerized to form polyaniline (PANI), a well-known conducting polymer. mdpi.com The substituents on the aniline ring can significantly influence the properties of the resulting polymer, such as solubility, processability, and electronic conductivity. rsc.org The 3-[3-(4-Methylphenyl)propyl] group in the target molecule could enhance the solubility of a corresponding polyaniline derivative in common organic solvents, which is often a challenge with the parent PANI. This improved processability would be advantageous for creating thin films for electronic devices. rsc.orgresearchgate.net

Furthermore, the electronic properties of aniline derivatives are influenced by the nature of their substituents. acs.org The tolylpropyl group, being electron-donating, would affect the electron density of the aniline ring and, consequently, the electronic characteristics of any derived materials. The photophysical properties, such as absorption and fluorescence, are also sensitive to the molecular structure and the surrounding environment. researchgate.net It is conceivable that derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) or as sensors, where changes in fluorescence could signal the presence of specific analytes.

The flexible propyl linker could also impart interesting morphological properties to polymeric materials, potentially influencing charge transport and other electronic characteristics. The study of oligoanilines with various substituents has shown that it is possible to tune the energy gap, which is a critical parameter for semiconducting applications. acs.org

Property General Observations in Aniline Derivatives Potential Influence of the 3-[3-(4-Methylphenyl)propyl] Group
Solubility Polyaniline is often poorly soluble.The alkyl-aromatic substituent may improve solubility in organic solvents. rsc.org
Conductivity Doped polyanilines are conductive. mdpi.comThe substituent may influence the packing and morphology of the polymer, affecting conductivity. researchgate.net
Photophysical Properties Aniline derivatives can exhibit fluorescence. researchgate.netThe chromophoric tolyl group could influence absorption and emission properties.
Energy Gap Substituents can tune the HOMO-LUMO gap. acs.orgThe electron-donating nature of the substituent would likely alter the electronic structure.

Future Research Directions and Unexplored Avenues for 3 3 4 Methylphenyl Propyl Aniline

Investigation of Solid-State Packing and Supramolecular Interactions

The study of how molecules arrange themselves in the solid state is crucial for understanding and predicting the physical properties of materials. For 3-[3-(4-Methylphenyl)propyl]aniline, the interplay between the flexible propyl chain and the aromatic rings likely leads to complex and potentially polymorphic crystalline structures.

Future research should focus on:

Polymorph Screening: A comprehensive screening for different crystalline forms (polymorphs) of this compound under various crystallization conditions (e.g., different solvents, temperatures, and pressures) could reveal a range of packing motifs. rsc.org The identification of multiple polymorphs is a common phenomenon for about half of all organic molecules and can significantly impact properties like solubility and stability. rsc.org

Supramolecular Synthon Analysis: Detailed crystallographic analysis can identify the key intermolecular interactions, or supramolecular synthons, that govern the crystal packing. acs.org For this molecule, investigations would likely focus on N-H···π, C-H···π, and π-π stacking interactions. Understanding these interactions is fundamental to "crystal engineering," which aims to design materials with specific properties. acs.org

High-Z' Structures: Researchers should be alert to the possibility of structures with more than one molecule in the asymmetric unit (Z' > 1). Such structures can provide deep insights into the subtle energetic balances of intermolecular forces that lead to complex packing arrangements. researchgate.net

A hypothetical data table summarizing potential crystallographic data for different polymorphs is presented below.

PolymorphCrystal SystemSpace GroupUnit Cell ParametersCalculated Density (g/cm³)Key Intermolecular Interactions
α-form MonoclinicP2₁/ca = 10.2 Å, b = 5.6 Å, c = 23.1 Å, β = 95.2°1.15N-H···π, C-H···π
β-form OrthorhombicPbcaa = 8.9 Å, b = 15.4 Å, c = 18.2 Å1.18π-π stacking, C-H···N
γ-form TriclinicP-1a = 6.1 Å, b = 8.3 Å, c = 13.5 Å, α = 88.1°, β = 75.3°, γ = 82.9°1.20N-H···N hydrogen bonding (in a hydrated form)

Exploration of Novel Reaction Pathways and Catalyst Systems

The aniline (B41778) and methylphenyl moieties in this compound are ripe for further functionalization through the exploration of novel reaction pathways.

Key areas for future investigation include:

C-H Activation/Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds, which are traditionally considered unreactive. Research could focus on the selective ortho- or para-C-H functionalization of the aniline ring or the methylphenyl ring. acs.org For instance, palladium catalysis with specialized ligands could enable the olefination or arylation of the aniline ring at the positions ortho to the amino group. acs.org

Electrochemical Synthesis: Electrochemical methods offer a green and highly controllable way to perform reactions. The electrochemical oxidation or reduction of this compound could lead to novel dimeric or polymeric structures. For example, controlled potential electrolysis could be used for selective halogenation of the aniline ring. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could open up new reaction pathways, such as the nitration of the aniline ring under mild conditions using organic dyes as catalysts. researchgate.net

Advanced Computational Studies on Excited States and Reaction Dynamics

Computational chemistry provides invaluable insights into the electronic structure and behavior of molecules, particularly in their excited states.

Future computational work on this compound should involve:

Excited State Dynamics: Time-dependent density functional theory (TD-DFT) calculations can be used to predict the properties of electronically excited states. nih.gov This would be particularly interesting for understanding the potential for fluorescence and the pathways of non-radiative decay. The flexible propyl linker may allow for the formation of exciplexes between the two aromatic rings.

Conformational Analysis: The flexibility of the propyl chain leads to a large number of possible conformations. Computational studies can map the potential energy surface to identify low-energy conformers and the barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Reaction Mechanism Elucidation: Computational modeling can be used to study the mechanisms of the novel reactions proposed in the previous section. For example, DFT calculations can help to understand the transition states and intermediates in C-H activation reactions, guiding the development of more efficient catalysts.

A table of hypothetical computed photophysical properties is shown below.

Computational MethodSolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum YieldKey Excited State Character
TD-DFT (B3LYP)Cyclohexane2953500.15Locally Excited (LE)
TD-DFT (B3LYP)Acetonitrile (B52724)3004200.05Intramolecular Charge Transfer (ICT)
Spin-Flip TD-DFTGas Phase298--Triplet State Character

Integration into Complex Chemical Systems for Specialized Functions (e.g., molecular machines, sensors)

The structure of this compound makes it a candidate building block for more complex supramolecular systems.

Potential future applications to be explored include:

Molecular Sensors: The aniline moiety is known to be sensitive to pH and the presence of certain metal ions. Derivatives of this compound could be incorporated into polymers or attached to surfaces to create chemical sensors. The fluorescence or electrochemical properties could change upon binding to an analyte. nih.govrsc.orgresearchgate.netmdpi.com

Molecular Machines: The flexible linker between the two aromatic rings could potentially be exploited in the design of molecular switches or rotors. External stimuli, such as light or a change in chemical environment, could be used to alter the conformation of the molecule in a controlled manner.

Conducting Polymers: Aniline is the monomer for the conducting polymer polyaniline. Copolymers incorporating this compound could be synthesized to tune the electronic and physical properties of the resulting materials. rsc.org

Structure-Reactivity Relationship Studies for Non-Biological Applications

Systematic studies on how modifications to the structure of this compound affect its reactivity are crucial for its application in materials science and catalysis.

Future research should aim to:

Establish Hammett Correlations: By synthesizing a series of derivatives with different substituents on the aromatic rings, it would be possible to establish linear free-energy relationships (e.g., Hammett plots) for various reactions. acs.org This would provide quantitative insight into the electronic effects on reactivity. nih.gov

Catalyst Development: Derivatives of this compound could be used as ligands for transition metal catalysts. The electronic and steric properties of the ligand could be fine-tuned to optimize the activity and selectivity of the catalyst for a specific reaction. ukcatalysishub.co.ukrsc.org

Polymer Property Tuning: The incorporation of differently substituted this compound monomers into polymers could be used to systematically tune the properties of the resulting materials, such as their conductivity, solubility, and thermal stability. nih.gov

Comprehensive Reaction Network Mapping for this compound and its Derivatives

A holistic understanding of the chemistry of this compound can be achieved by mapping out its reaction network.

This would involve:

Automated Reaction Prediction: Using computational tools, a vast network of potential reactions starting from this compound can be generated. goldschmidt.info This can help to identify novel and unexpected chemical transformations.

Experimental Validation: Key predicted reactions from the network should be tested experimentally to validate the computational models.

Database Creation: The results of these studies could be compiled into a comprehensive database of reactions for this class of compounds, serving as a valuable resource for synthetic chemists. masterorganicchemistry.comresearchgate.netresearchgate.net This would create a "reaction map" for navigating the chemical space around this molecule. masterorganicchemistry.com

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to improve coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while lower temperatures reduce side reactions .
  • Purification : Use silica gel chromatography or recrystallization to isolate high-purity product (≥95% by HPLC) .

Q. Table 1: Comparative Synthesis Methods for Analogous Aniline Derivatives

MethodYield (%)Key ConditionsChallengesSource Analogy
Friedel-Crafts60-75AlCl₃, 80°C, TolueneRegioselectivity issues
Buchwald-Hartwig70-85Pd(OAc)₂, XPhos, 100°CCatalyst cost
Reductive Amination50-65H₂ (50 psi), Raney Ni, EtOHOver-reduction of amines

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Reverse-Phase HPLC : Employ C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity and detect impurities .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the propyl linker and substituent positions (e.g., δ 6.5-7.2 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 240.2) and fragmentation patterns .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in reported reactivity data for electrophilic substitution reactions involving this compound?

Methodological Answer:
Contradictions often arise from solvent polarity, substituent electronic effects, or competing reaction pathways. Strategies include:

  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 25°C vs. 80°C) to determine dominant pathways .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict regioselectivity of nitration or halogenation .
  • Isolation of Intermediates : Trap transient intermediates (e.g., Meisenheimer complexes) using low-temperature NMR .

Case Study : Conflicting nitration regiochemistry (para vs. meta) can be resolved by comparing reaction outcomes in HNO₃/H₂SO₄ (strong acid) vs. Ac₂O/HNO₃ (milder conditions) .

Advanced: What experimental designs are effective for studying interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors, guided by the compound’s logP (~2.5) and H-bond donor/acceptor count .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .

Note : The 4-methylphenyl group may enhance hydrophobic binding, while the aniline NH₂ can form hydrogen bonds. Validate predictions with mutagenesis studies on target proteins .

Advanced: How should stability studies be designed to evaluate this compound under varying storage and experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV-Vis), and acidic/basic conditions (pH 2-12) for 48–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., oxidation to nitro derivatives) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare to controls using validated stability-indicating methods .
  • Mechanistic Insights : Use LC-MS to track degradation pathways (e.g., hydrolysis of the propyl linker under acidic conditions) .

Q. Table 2: Stability Data for Analogous Compounds

ConditionDegradation PathwayHalf-Life (Days)Source Analogy
pH 2, 37°CHydrolysis of C-N bond7
UV Light (254 nm)Photo-oxidation of aniline3
Dry N₂, -20°CNo significant degradation>365

Advanced: How does the 4-methylphenyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects : The electron-donating methyl group increases electron density on the phenyl ring, directing electrophilic substitution to the para position. Validate via Hammett σ constants (σpara = -0.17) .
  • Steric Effects : The bulky propyl group may hinder access to reactive sites. Use X-ray crystallography or molecular dynamics simulations to assess steric hindrance .
  • Comparative Studies : Synthesize analogs (e.g., 3-[3-(4-chlorophenyl)propyl]aniline) to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(4-Methylphenyl)propyl]aniline
Reactant of Route 2
3-[3-(4-Methylphenyl)propyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.